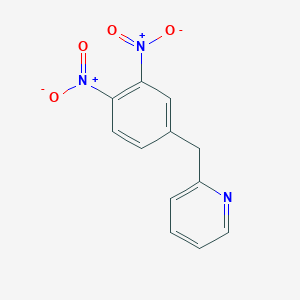

2-(3,4-Dinitrobenzyl)pyridine

Beschreibung

2-(2,4-Dinitrobenzyl)pyridine (DNBP, CAS 1151-97-9) is a nitro-substituted pyridine derivative with a molecular formula of C₁₂H₉N₃O₄ and a molecular weight of 259.221 g/mol . It is a crystalline solid with a melting point of 92–94°C, a boiling point of 412.8°C, and a density of 1.395 g/cm³ . DNBP is notable for its photochromic properties, undergoing reversible color changes from colorless to deep blue upon irradiation with UV light (≤400 nm) due to nitro-assisted proton transfer (NAPT) between the pyridine nitrogen and the ortho-nitro group . This property is absent in its para-nitro-substituted isomer, highlighting the structural dependence of its photoresponsive behavior .

DNBP also exhibits thermal stability up to 203.4°C (flash point) but is sensitive to friction, heat, and shock, posing risks of exothermic decomposition . Its hazards include skin/eye irritation and respiratory sensitivity, necessitating stringent safety protocols during handling .

Eigenschaften

CAS-Nummer |

136133-84-1 |

|---|---|

Molekularformel |

C12H9N3O4 |

Molekulargewicht |

259.22 g/mol |

IUPAC-Name |

2-[(3,4-dinitrophenyl)methyl]pyridine |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(8-12(11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 |

InChI-Schlüssel |

UGKKIRQDCJVCPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to a solution of sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining a low temperature. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia. The organic layer is then dried and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-(3,4-Dinitrobenzyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

Oxidation: Formation of dinitrobenzyl derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 2-(3,4-diaminobenzyl)pyridine.

Substitution: Formation of substituted benzylpyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dinitrobenzyl)pyridine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dinitrobenzyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo redox reactions, while the pyridine ring can participate in coordination with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Dinitrobenzyl)pyridinium Chloride

- Structure and Properties : The chloride salt of DNBP retains the photochromic core but replaces the pyridine’s hydrogen with a chloride ion. Unlike neutral DNBP, its ionic nature alters intermolecular interactions, as seen in its crystal structure, where chloride ions form hydrogen bonds with the pyridinium group .

- Photochromism : While DNBP’s photochromism arises from NAPT, the chloride salt’s tautomerism is constrained by ionic packing, suppressing reversible color changes .

3-Piperidinopyridine

- Structure : This compound (C₁₀H₁₄N₂) features a piperidine substituent at the pyridine’s C3 position instead of a nitrobenzyl group .

- Properties :

- Physical State : Liquid at room temperature, contrasting DNBP’s solid form.

- Spectroscopy : Distinct ¹H-NMR signals (e.g., δ 1.3–1.8 ppm for piperidine CH₂ groups) and ¹³C-NMR peaks (e.g., δ 49.5 ppm for NCH₂) reflect its aliphatic substituents .

- Reactivity : Lacks photochromism due to the absence of nitro groups capable of NAPT.

Pyridin-2-one Derivatives

- 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Key Differences: Functional Groups: Hydroxy, oxo, and cyano groups dominate, enabling diverse hydrogen-bonding and electronic interactions absent in DNBP.

Comparative Data Table

Key Research Findings

Photochromic Mechanism : DNBP’s photochromism relies on the ortho-nitro group’s spatial proximity to the pyridine nitrogen, enabling NAPT. Substitution at the para-nitro position or ionic modifications (e.g., chloride salt) disrupts this process .

Thermal Stability vs. Reactivity: DNBP decomposes under heat/friction, whereas pyridin-2-one derivatives and 3-piperidinopyridine exhibit greater thermal stability due to less strained structures .

Structural Flexibility : DNBP’s nitrobenzyl group allows for versatile crystal packing (e.g., π–π interactions in salts), while pyridin-2-ones prioritize hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.